molecular formula C8H9B B1216868 4-Bromo-o-xylene CAS No. 583-71-1

4-Bromo-o-xylene

Cat. No.: B1216868
CAS No.: 583-71-1
M. Wt: 185.06 g/mol
InChI Key: QOGHRLGTXVMRLM-UHFFFAOYSA-N
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Description

4-Bromo-o-xylene, also known as 4-bromo-1,2-dimethylbenzene, is an aromatic compound with the chemical formula C8H9Br. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to light yellow liquid with a boiling point of approximately 214-215°C and a density of 1.37 g/cm³ .

Biochemical Analysis

Biochemical Properties

4-Bromo-o-xylene plays a significant role in biochemical reactions, particularly in oxidative ammonolysis processes. In the presence of a V-Sb-Bi-Zr/γ-Al2O3 catalyst, this compound undergoes oxidative ammonolysis to produce 4-bromophthalonitrile with high selectivity and conversion rates . This reaction involves the interaction of this compound with various enzymes and proteins that facilitate the oxidation and nitrile formation processes. The nature of these interactions is primarily catalytic, where the enzymes and proteins act as catalysts to accelerate the reaction without being consumed in the process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in enzyme activity, gene expression, and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At high doses, it can cause toxic or adverse effects, such as skin irritation, respiratory irritation, and serious eye irritation . Threshold effects observed in these studies indicate that there is a dosage level beyond which the compound’s toxicity significantly increases, leading to detrimental effects on cellular and organismal health.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-o-xylene can be synthesized through the bromination of o-xylene. The process involves the addition of bromine to o-xylene in the presence of a catalyst such as iron or iodine. The reaction is typically carried out at low temperatures (0 to -5°C) to control the formation of by-products . Another method involves the use of liquid sulfur dioxide as a medium, which enhances the selectivity for this compound over other isomers .

Industrial Production Methods: On an industrial scale, this compound is produced by combining a molar excess of bromine with o-xylene. The reaction is conducted in darkness or in the presence of sulfur dioxide to avoid the formation of alpha-bromo-o-xylene. The resulting mixture is then separated by vacuum distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-o-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: V-Sb-Bi-Zr/γ-Al2O3 catalyst, high temperatures.

    Substitution: Bromine (Br2), iron (Fe), sulfur dioxide (SO2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4-bromophthalonitrile.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Bromo-o-xylene is used in several scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-o-xylene (CAS: 576-23-8)
  • 2-Bromo-m-xylene (CAS: 576-22-7)
  • 4-Bromo-m-xylene (CAS: 583-70-0)
  • 5-Bromo-m-xylene (CAS: 556-96-7)
  • 2-Bromo-p-xylene (CAS: 553-94-6)

Comparison: 4-Bromo-o-xylene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to other bromoxylene isomers, this compound exhibits higher selectivity in certain reactions, such as oxidative ammonolysis, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4-bromo-1,2-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGHRLGTXVMRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074640
Record name Benzene, 4-bromo-1,2-dimethyl-
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Molecular Weight

185.06 g/mol
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CAS No.

583-71-1
Record name 4-Bromo-o-xylene
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Record name Benzene, 4-bromo-1,2-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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